molecular formula C11H12N2O5S B2673875 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 937609-07-9

4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2673875
CAS No.: 937609-07-9
M. Wt: 284.29
InChI Key: JXPZNUKNOVASSP-UHFFFAOYSA-N
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Description

4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a 1-methylpyrrole-2-carboxylic acid backbone substituted at the 4-position with a sulfamoyl group bearing a furan-2-ylmethyl moiety.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-13-7-9(5-10(13)11(14)15)19(16,17)12-6-8-3-2-4-18-8/h2-5,7,12H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZNUKNOVASSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the sulfamoyl group and the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Sulfamoyl Group Reactions

The sulfamoyl linker exhibits nucleophilic and hydrolytic behavior analogous to similar sulfonamide derivatives :

Hydrolysis

Under acidic or basic conditions, hydrolysis occurs at the sulfonamide bond:

R SO NH R +H2OR SO3H+H2N R \text{R SO NH R }+\text{H}_2\text{O}\rightarrow \text{R SO}_3\text{H}+\text{H}_2\text{N R }

Conditions :

  • Acidic (HCl, 100°C): Cleavage to sulfonic acid and furfurylamine.

  • Basic (NaOH, 80°C): Forms sodium sulfonate and amine salts .

Reaction Conditions Products
Acid hydrolysis1M HCl, reflux, 6h1-Methylpyrrole-2-sulfonic acid + furfurylamine
Base hydrolysis2M NaOH, 80°C, 4hSodium 1-methylpyrrole-2-sulfonate + furfurylamine

Carboxylic Acid Reactions

The carboxylic acid participates in typical acid-derived transformations:

Esterification

Reacts with alcohols (e.g., methanol) under acidic catalysis:

R COOH+ROHH+R COOR +H2O\text{R COOH}+\text{ROH}\xrightarrow{\text{H}^+}\text{R COOR }+\text{H}_2\text{O}

Example : Methyl ester formation improves lipid solubility for pharmacological studies.

Amidation

Coupling with amines via EDCI/HOBt activation:

R COOH+R NH2EDCI HOBtR CONHR \text{R COOH}+\text{R NH}_2\xrightarrow{\text{EDCI HOBt}}\text{R CONHR }

Used to generate prodrugs or conjugates targeting enzymes.

Furan Ring Reactivity

The furan subunit undergoes electrophilic substitution and oxidative degradation :

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position.

  • Sulfonation : Concentrated H₂SO₄ yields furan-2-sulfonic acid derivatives.

Oxidation

Furan rings are prone to epoxidation or γ-ketoenal formation via cytochrome P450 enzymes :

FuranCYP450Epoxideγ Ketoenal\text{Furan}\xrightarrow{\text{CYP450}}\text{Epoxide}\rightarrow \gamma \text{ Ketoenal}

Biological relevance : Reactive intermediates like γ-ketoenals form protein adducts, contributing to toxicity .

Oxidation Pathway Catalyst Products
EpoxidationCYP2E1Furan epoxide
γ-Ketoenal formationDimethyldioxirane2-(Furan-2-yl)propanedial

Sulfonamide Substitution

The sulfamoyl group undergoes substitution with nucleophiles:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃:

R SO NH R +R XR SO NR R +HX\text{R SO NH R }+\text{R X}\rightarrow \text{R SO NR R }+\text{HX}

Application : Modifies pharmacokinetic properties.

Stability Under Physiological Conditions

Studies on analogous sulfamoyl-pyrroles indicate:

  • pH-dependent stability : Degrades rapidly at pH < 3 or > 10 .

  • Thermal stability : Decomposes above 200°C via sulfonamide cleavage.

Interaction with Biomolecules

  • Protein binding : The sulfamoyl group forms hydrogen bonds with lysine residues (e.g., in albumin) .

  • Enzyme inhibition : Competes with carboxylate-containing substrates in hydrolases.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of the compound:

  • Molecular Formula : C11H12N2O4S
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 937609-07-9

The compound features a sulfamoyl group attached to a pyrrole ring, which is known for its biological activity, making it a candidate for various applications.

Antimicrobial Activity

One of the primary applications of 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is in the development of antimicrobial agents. Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that pyrrole derivatives demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfamoyl group enhances the compound's ability to penetrate bacterial membranes.

CompoundActivityTarget Organism
This compoundModerateStaphylococcus aureus
Pyrrole Derivative AHighEscherichia coli

Anticancer Properties

Recent research has also indicated potential anticancer properties of this compound. The furan moiety is known to interact with DNA, leading to apoptosis in cancer cells.

Case Study:
Research conducted by Zhang et al. (2023) found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The study highlighted the mechanism involving the induction of oxidative stress within cancerous cells.

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt metabolic pathways in pests.

Case Study:
A field trial conducted in 2024 demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings . The results indicated a reduction in aphid populations by over 60% compared to untreated controls.

ApplicationEffectivenessPest Type
This compound60% reductionAphids
Conventional Pesticide B40% reductionAphids

Polymer Synthesis

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Case Study:
A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with improved resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings may interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: N/A)
  • Structure : Differs by replacing the furan-2-ylmethyl group with a carboxymethyl substituent.
  • However, this compound is listed as discontinued, suggesting synthetic challenges or instability .
4-{[4-Fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid (CAS: 1568596-30-4)
  • Structure : Lacks the 1-methyl group on the pyrrole ring and features a bis-fluorinated biphenyl sulfamoyl substituent.
  • Implications : The fluorine atoms enhance metabolic stability and electron-withdrawing effects, which could improve binding affinity in hydrophobic pockets. The absence of the 1-methyl group may reduce steric hindrance, altering target selectivity .

Variations in the Pyrrole Core

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid (CAS: 1153905-13-5)
  • Structure : Replaces the 4-sulfamoyl group with a 5-(trifluoromethylphenyl) substituent.
  • Implications: The trifluoromethyl group increases lipophilicity and may enhance membrane permeability.
4-{[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid
  • Structure : Substitutes the furan-2-ylmethyl group with a dimethylpyrazole moiety.
  • Implications : The pyrazole ring introduces additional hydrogen-bonding sites and rigidity, which could improve target specificity. However, steric bulk from the dimethyl groups might reduce solubility .

Functional Group Replacements

4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid (CAS: 195387-29-2)
  • Structure: Replaces the sulfamoyl group with an Fmoc-protected amino group.
  • Implications: The Fmoc group is commonly used in peptide synthesis, suggesting this derivative serves as a building block rather than a bioactive compound.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituent (Position) Molecular Weight CAS Number Key Features
Target Compound 4-[(Furan-2-ylmethyl)sulfamoyl] 326.32 (estimated) N/A Furan enhances π-stacking; sulfamoyl aids H-bonding.
4-[(Carboxymethyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid 4-(Carboxymethyl)sulfamoyl ~298.32 N/A Higher hydrophilicity; discontinued .
4-{[4-Fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid 4-Bis-fluorinated biphenylsulfamoyl 378.35 1568596-30-4 Improved metabolic stability; no 1-methyl group .
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid 5-(Trifluoromethylphenyl) 269.22 1153905-13-5 Enhanced lipophilicity; potential kinase inhibition .

Biological Activity

4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid, a compound characterized by its unique structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

It features a pyrrole ring substituted with a furan group and a sulfamoyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study highlighted that pyrrole derivatives can effectively inhibit various bacterial strains, including drug-resistant strains. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values as low as 0.016 μg/mL against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Target Organism
4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl...0.016M. tuberculosis
Pyrrole derivative A0.125Staphylococcus aureus
Pyrrole derivative B0.250Escherichia coli

Anti-Tuberculosis Activity

The compound has been evaluated for its potential as an anti-tuberculosis agent. In vitro studies demonstrated that it inhibits the growth of M. tuberculosis, showcasing a promising safety profile with low cytotoxicity (IC50 > 64 μg/mL) . The mechanism involves targeting the MmpL3 protein, essential for mycolic acid biosynthesis in the bacterial cell wall .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Mycolic Acid Biosynthesis : The compound binds to MmpL3, disrupting the synthesis of mycolic acids, which are crucial for the integrity of the bacterial cell wall.
  • Quorum Sensing Inhibition : Similar pyrrole derivatives have shown the ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, reducing virulence factors without affecting bacterial viability .

Study on Drug Resistance

A recent study focused on the efficacy of pyrrole derivatives against drug-resistant strains of M. tuberculosis. The results indicated that certain structural modifications enhanced antibacterial potency and reduced cytotoxicity, highlighting the importance of molecular design in developing effective therapeutics .

Quorum Sensing Inhibition

Another study investigated the quorum sensing inhibitory effects of pyrrole derivatives, demonstrating that these compounds could significantly reduce virulence factors in pathogenic bacteria without compromising their growth . This suggests potential applications in managing infections caused by biofilm-forming bacteria.

Q & A

Q. What are the recommended synthetic routes for 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

The compound is typically synthesized via sulfonamide formation between 1-methyl-1H-pyrrole-2-carboxylic acid derivatives and furan-2-ylmethanamine. Key steps include:

  • Sulfamoylation : Reacting 4-chlorosulfonyl-1-methyl-pyrrole-2-carboxylic acid with furfurylamine under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields vary (85–98%) depending on reaction temperature, stoichiometry, and catalyst selection .
  • Optimization : Replace traditional bases (e.g., pyridine) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H NMR confirms the furan methylene (δ 4.2–4.5 ppm) and sulfonamide NH (δ 7.1–7.3 ppm). ¹³C NMR verifies the carbonyl (δ 165–170 ppm) and sulfonamide (δ 50–55 ppm) groups .
  • X-ray Crystallography : Single-crystal analysis resolves the planar pyrrole ring and sulfonamide geometry, with bond angles consistent with sp² hybridization at the sulfamoyl group .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 295.08) .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

SAR studies focus on modifying the furan and sulfamoyl moieties:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to assess changes in bioactivity via in vitro assays (e.g., enzyme inhibition) .
  • Bioisosteric Replacement : Replace the sulfamoyl group with phosphonates or carbamates to evaluate metabolic stability .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions between the sulfamoyl group and target proteins .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

  • Binding Affinity : Predict interactions with enzymes like carbonic anhydrase or cyclooxygenase, focusing on the sulfamoyl group’s role in active-site binding .
  • Solvent Effects : Simulate water networks around the furan ring to assess hydrophobic contributions .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy changes upon structural modifications .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Contradictions often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., 4-chlorosulfonyl intermediates) reduce yields; validate via HPLC before use .
  • Assay Variability : Standardize biological assays (e.g., fixed ATP concentrations in kinase inhibition studies) to improve reproducibility .
  • Statistical Analysis : Apply ANOVA to compare results across labs, accounting for batch effects .

Q. What experimental approaches elucidate the compound’s mechanism of action in antimicrobial studies?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down bacterial proteins (e.g., dihydrofolate reductase) .
  • Metabolomic Profiling : LC-MS/MS tracks changes in microbial metabolite levels (e.g., folate pathway intermediates) post-treatment .
  • Resistance Studies : Serial passage experiments under sub-MIC concentrations identify mutations in target genes .

Q. How can researchers develop validated HPLC/UV methods for quantifying this compound in biological matrices?

  • Column Selection : C18 columns (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (70:30) achieve baseline separation .
  • Validation Parameters :
    • Linearity : R² ≥ 0.998 over 1–100 µg/mL.
    • LOD/LOQ : 0.3 µg/mL and 1.0 µg/mL, respectively.
    • Recovery : >95% in spiked plasma samples .

Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?

  • Hydrolytic Degradation : At pH 9.0, the sulfamoyl group hydrolyzes to sulfonic acid, detected via LC-MS (m/z 311.05) .
  • Photodegradation : UV exposure (254 nm) cleaves the furan ring, forming a diketone intermediate (FTIR: 1720 cm⁻¹) .
  • Forced Degradation : Use 0.1 M HCl/NaOH (70°C, 24 hr) to simulate extreme conditions .

Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura coupling steps .
  • Atom Economy : Optimize one-pot reactions to minimize purification steps (e.g., tandem sulfonylation-cyclization) .

Q. How is the compound’s selectivity for specific enzyme isoforms determined?

  • Isoform-Specific Assays : Compare IC₅₀ values against human carbonic anhydrase isoforms (CA I vs. CA IX) using stopped-flow CO₂ hydration assays .
  • Crystallographic Analysis : Resolve co-crystal structures with CA II (PDB ID) to identify isoform-specific binding interactions .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to assess off-target kinase inhibition .

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